

# ertugliflozin stability in high humidity conditions

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

Get Quote

## Stability Profile & Humidity Impact

The core stability issue is related to the physical form of the active pharmaceutical ingredient (API). The following table summarizes the key stability data:

| Aspect                        | Details                                                                                                                               |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Commercial API Form           | Ertugliflozin-L-pyroglutamic acid (L-PGA) cocrystal (1:1 molar ratio) [1].                                                            |
| Stability under High Humidity | The cocrystal can partially dissociate, forming free amorphous ertugliflozin [1].                                                     |
| Observed Amorphous Content    | Up to <b>27%</b> (measured by FT-Raman) after 26 weeks in an open-dish in-use stability study at <b>30°C/75% RH</b> [1].              |
| Impact on Bioavailability     | <b>No clinically meaningful impact.</b> Tablets containing the amorphous form are bioequivalent to those with the cocrystal form [1]. |

## Troubleshooting FAQs for Researchers

**Q1: We've exposed our ertugliflozin reference standard to high humidity. Has its stability been compromised?** The physicochemical stability of the cocrystal may be affected. While the bioavailability in a

clinical setting is not altered, for precise *in-vitro* experimental work (e.g., solubility studies, crystallization), the partial conversion to the amorphous form could influence the results due to potential changes in dissolution rate and physical properties [1].

**Q2: How can we monitor and quantify the dissociation of the ertugliflozin cocrystal in our samples?**

**FT-Raman Spectroscopy** is a suitable method. It was used in development stability studies to directly measure the amorphous content in solid samples, detecting levels up to 27% [1].

**Q3: Does the formation of the amorphous form affect the dissolution profile of the drug product?**

According to in-use stability studies, no significant changes were observed in the dissolution profile of the tablets despite the observed dissociation. This is likely because both the cocrystal and the amorphous form exhibit similarly high, pH-independent solubility [1].

## Experimental Protocols for Stability Assessment

For researchers needing to conduct their own stability studies, here are detailed methodologies.

### Forced Degradation Studies (Solution State)

This protocol helps identify and characterize degradation products under various stress conditions [2] [3].

| Stress Condition            | Protocol Details                                                                   | Observed Degradation of Ertugliflozin                                                                       |
|-----------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| <b>Acid Hydrolysis</b>      | Reflux with 2N HCl at 60°C for 30 minutes [4] or other appropriate conditions [2]. | <b>Significant degradation.</b> Four degradation products (DP-1, DP-2, DP-3, DP-4) were identified [2] [3]. |
| <b>Oxidative Hydrolysis</b> | Reflux with 20% v/v H <sub>2</sub> O <sub>2</sub> at 60°C for 30 minutes [4].      | <b>Significant degradation.</b> One degradation product (DP-5) was identified [2] [3].                      |
| <b>Alkaline Hydrolysis</b>  | Reflux with 2N NaOH at 60°C for 30 minutes [4].                                    | Relatively stable; minimal degradation observed [2] [3].                                                    |

| Stress Condition     | Protocol Details                                                     | Observed Degradation of Ertugliflozin                    |
|----------------------|----------------------------------------------------------------------|----------------------------------------------------------|
| Thermal & Photolytic | Solid state: Expose to 105°C for 6 hours or UV light for 7 days [4]. | Relatively stable; minimal degradation observed [2] [3]. |

#### Analytical Method for Degradation Products:

- **Technique:** Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) [2] [3].
- **Column:** Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] [3].
- **Mobile Phase:** A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile [2] [3].
- **Gradient:**  

|            |                  |             |          |          |           |           |          |          |
|------------|------------------|-------------|----------|----------|-----------|-----------|----------|----------|
| Time (min) | % Mobile Phase B | :---: :---: | 0.0   3% | 0.5   3% | 2.5   98% | 3.5   98% | 3.6   3% | 4.0   3% |
|------------|------------------|-------------|----------|----------|-----------|-----------|----------|----------|
- **Flow Rate:** 0.4 mL/min [2] [3].
- **Detection:** Photo Diode Array (PDA) and Mass Spectrometer [2] [3].
- **Runtime:** 4.0 minutes [2] [3].

## Physical Stability and Workflow

The following diagram outlines the stability behavior and analytical control strategy for the **ertugliflozin** cocrystal.



[Click to download full resolution via product page](#)

## Key Technical Summary

The data indicates that the **ertugliflozin** cocrystal formulation is robust. The main effect of high humidity is a physical transformation of the API within the solid dosage form, which is well-characterized and does not impact its bioperformance in vivo.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Relative bioavailability of ertugliflozin tablets containing the... [pmc.ncbi.nlm.nih.gov]

2. Identification, isolation, and structural characterization of novel ... [pmc.ncbi.nlm.nih.gov]
3. Identification, isolation, and structural characterization of novel forced... [nature.com]
4. Development and validation of stability-indicating RP-HPLC ... [fjps.springeropen.com]

To cite this document: Smolecule. [ertugliflozin stability in high humidity conditions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-stability-in-high-humidity-conditions>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)